Somatostatin SS-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
59983-96-9 |
|---|---|
Molecular Formula |
C78H108N18O19 |
Molecular Weight |
1601.8 g/mol |
IUPAC Name |
2,17-bis(4-aminobutyl)-5-(2-amino-2-oxoethyl)-37-[[2-(2-aminopropanoylamino)acetyl]amino]-8,11,23-tribenzyl-20,26-bis(1-hydroxyethyl)-29-(hydroxymethyl)-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21,24,27,30,38-undecaoxo-1,4,7,10,13,16,19,22,25,28,31-undecazacyclooctatriacontane-32-carboxylic acid |
InChI |
InChI=1S/C78H108N18O19/c1-43(81)66(102)84-41-63(101)85-52-29-15-16-32-55(78(114)115)88-75(111)61(42-97)94-77(113)65(45(3)99)96-74(110)58(37-48-25-11-6-12-26-48)93-76(112)64(44(2)98)95-69(105)54(31-18-20-34-80)87-72(108)59(38-49-40-83-51-28-14-13-27-50(49)51)91-71(107)57(36-47-23-9-5-10-24-47)89-70(106)56(35-46-21-7-4-8-22-46)90-73(109)60(39-62(82)100)92-68(104)53(86-67(52)103)30-17-19-33-79/h4-14,21-28,40,43-45,52-61,64-65,83,97-99H,15-20,29-39,41-42,79-81H2,1-3H3,(H2,82,100)(H,84,102)(H,85,101)(H,86,103)(H,87,108)(H,88,111)(H,89,106)(H,90,109)(H,91,107)(H,92,104)(H,93,112)(H,94,113)(H,95,105)(H,96,110)(H,114,115) |
InChI Key |
CCWNWQAFNNLKTG-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O |
Synonyms |
D,D-carbasomatostatin somatostatin SS-1 |
Origin of Product |
United States |
Scientific Research Applications
Physiological Functions and Mechanisms
Somatostatin exerts its effects through five receptor subtypes (SSTR1-5), each with distinct signaling pathways and physiological roles. The SS-1 receptor is primarily involved in:
- Regulation of Hormone Secretion : Somatostatin inhibits the release of several hormones, including growth hormone, insulin, and glucagon. This regulatory function is crucial in maintaining metabolic homeostasis and is leveraged in clinical settings to manage conditions like acromegaly and diabetes .
- Neuronal Inhibition : SS-1 plays a role in modulating neuronal excitability, impacting neurotransmitter release and neuronal communication. This function is particularly relevant in neurological research and potential therapeutic applications for neurodegenerative diseases .
Endocrine Disorders
Somatostatin analogs, including those targeting SS-1, are used to treat various endocrine disorders:
- Acromegaly : Patients with excess growth hormone benefit from SS analogs that inhibit hormone secretion from pituitary adenomas . Clinical studies have shown significant reductions in growth hormone levels following treatment with somatostatin analogs.
- Neuroendocrine Tumors : Somatostatin is effective in managing symptoms associated with neuroendocrine tumors by reducing hormone secretion and tumor growth. The use of radiolabeled somatostatin analogs for diagnostic imaging (e.g., PET scans) has also been explored .
Gastrointestinal Disorders
Somatostatin's inhibitory effects on gastrointestinal secretions make it valuable in treating conditions such as:
- Diarrhea : In conditions like VIPoma (vasoactive intestinal peptide secreting tumor), somatostatin can reduce secretory diarrhea by inhibiting intestinal secretions .
- Pancreatitis : Somatostatin has been investigated for its role in reducing pancreatic secretions during acute pancreatitis, potentially alleviating pain and inflammation .
Cancer Research
Somatostatin receptors, including SS-1, are expressed in various cancers, making them targets for therapeutic interventions:
- Breast Cancer : Studies have shown that somatostatin can inhibit the proliferation of breast cancer cells by interfering with growth factor signaling pathways, such as those mediated by epidermal growth factor .
- Pancreatic Cancer : Research indicates that somatostatin may inhibit tumor growth by activating dephosphorylation pathways that counteract the effects of growth factors like EGF .
Neuropharmacology
In neuropharmacological research, SS-1 is being studied for its potential to modulate neurotransmission and neuronal survival:
- Neuroprotection : Investigations into the neuroprotective effects of somatostatin suggest that it may help mitigate damage in neurodegenerative diseases by inhibiting excitotoxicity .
Case Studies and Clinical Trials
Several clinical trials have documented the efficacy of somatostatin analogs targeting SS-1:
Q & A
Q. How is the ligand-binding specificity of Somatostatin SS-1 (SSTR-2) receptors experimentally characterized?
Methodological Answer : SS-1 receptor binding specificity is determined via radioligand displacement assays using tritiated or iodinated somatostatin analogs (e.g., [³H]-octreotide). Competitive binding experiments with SRIF-14, SRIF-28, and cyclic peptides (e.g., seglitide) are performed on membrane preparations from rat brain cortex or transfected cell lines. Binding affinity (Kd) and selectivity ratios are calculated using nonlinear regression models (e.g., one-site vs. two-site binding) . Controls include nonspecific binding measured in the presence of excess unlabeled ligand.
Advanced Research Question
Q. How can functional selectivity of SS-1 receptor ligands be evaluated in complex physiological systems?
Methodological Answer : Functional selectivity is assessed through simultaneous measurement of multiple signaling pathways (e.g., cAMP inhibition, β-arrestin recruitment, calcium flux) using bioluminescence resonance energy transfer (BRET) or fluorescence-based assays. Dose-response curves for each pathway are compared to identify ligand bias. Statistical analysis employs operational models (e.g., Black-Leff) to quantify efficacy (τ) and system bias . For in vivo validation, conditional SS-1 knockout models are used to isolate receptor-specific effects .
Basic Research Question
Q. What experimental models are optimal for mapping SS-1 receptor distribution in neural tissues?
Methodological Answer : Autoradiography with [¹²⁵I]-Tyr³-octreotide on brain slices identifies SS-1 binding sites. Complementary techniques include in situ hybridization for SSTR-2 mRNA and immunohistochemistry with anti-SSTR-2 antibodies. Tissue specificity is confirmed using SS-1-preferring antagonists (e.g., CYN-154806) to block signal . Data interpretation requires normalization to total protein content and comparison with negative controls (e.g., SSTR-1 knockout tissues).
Advanced Research Question
Q. How can conflicting data on SS-1 ligand efficacy across studies be systematically reconciled?
Methodological Answer : Discrepancies arise from variations in peptide batch purity (e.g., residual TFA in synthetic ligands), assay conditions (e.g., GTPγS concentration), or receptor density. A systematic review framework (e.g., PRISMA) is applied:
- Meta-regression to adjust for covariates (e.g., cell type, incubation temperature).
- Sensitivity analysis excluding studies with high risk of bias (e.g., unvalidated antibodies).
- Batch-to-batch consistency is verified via HPLC and mass spectrometry for ligands .
Basic Research Question
Q. What statistical methods validate SS-1 receptor binding data in saturation experiments?
Methodological Answer : Nonlinear least-squares regression (e.g., GraphPad Prism) models saturation curves to calculate Bmax (receptor density) and Kd. Assumptions of homogeneity are tested using F-tests comparing one-site vs. two-site models. Confidence intervals (95%) for parameters are reported. Outliers are identified via residual analysis and Grubbs' test .
Advanced Research Question
Q. What strategies optimize SS-1 receptor dimerization studies in heterologous expression systems?
Methodological Answer : Dimerization is assessed via BRET or FRET using tagged SSTR-2 constructs. Controls include co-expression with non-dimerizing receptors (e.g., SSTR-1) and saturation BRET to distinguish specific interactions. Data are analyzed using the three-state receptor model to account for constitutive activity and ligand-induced conformational changes . Transfection efficiency is normalized using fluorescence-activated cell sorting (FACS).
Basic Research Question
Q. How are SS-1 receptor knockout models validated for specificity in functional studies?
Methodological Answer : Validation requires triangulation of methods :
- Genotyping (PCR for deleted exons).
- Radioligand binding assays to confirm loss of SS-1-specific signals.
- Functional rescue experiments via SSTR-2 cDNA reintroduction.
Off-target effects are ruled out by comparing responses to pan-somatostatin ligands (e.g., SRIF-14) in wild-type vs. knockout models .
Advanced Research Question
Q. How can computational modeling predict SS-1 receptor interactions with novel ligands?
Methodological Answer : Molecular dynamics simulations using homology models of SSTR-2 (based on X-ray structures of related GPCRs) predict ligand docking. Pharmacophore models are refined using site-directed mutagenesis data (e.g., Lys200A critical for octreotide binding). Machine learning algorithms (e.g., random forest) classify ligand efficacy based on chemical descriptors .
Basic Research Question
Q. What quality control measures ensure reproducibility in SS-1 receptor ligand synthesis?
Methodological Answer :
- HPLC purity ≥95% with trifluoroacetic acid (TFA) content <1% (verified via ion chromatography).
- Mass spectrometry confirms molecular weight.
- Peptide content analysis (UV absorbance at 280 nm) standardizes stock concentrations.
- Stability tests (e.g., freeze-thaw cycles) assess degradation under experimental conditions .
Advanced Research Question
Q. How are SS-1 receptor signaling dynamics quantified in real-time cellular assays?
Methodological Answer : Microfluidic systems coupled with fluorescence reporters (e.g., GFP-tagged β-arrestin) capture kinetic parameters (t1/2, amplitude). Data are analyzed using ordinary differential equations (ODEs) to model receptor activation/desensitization. Single-cell analysis (e.g., imaging flow cytometry) accounts for population heterogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
